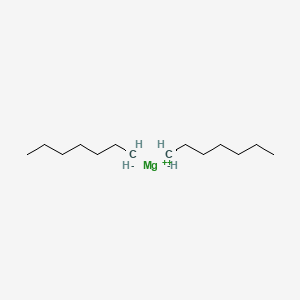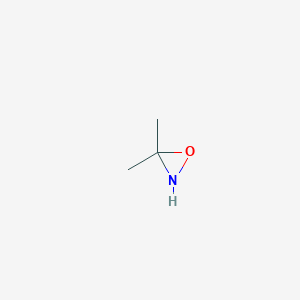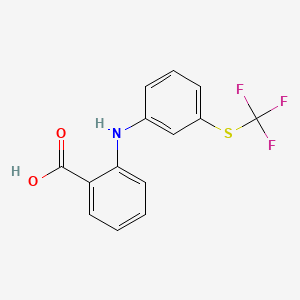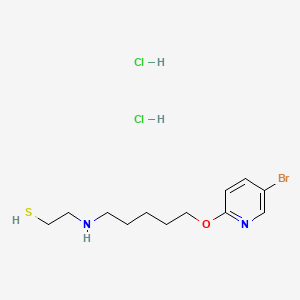
Propyl N,N,N',N'-tetramethylphosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl N,N,N’,N’-tetramethylphosphorodiamidate is an organic compound that belongs to the class of phosphoramidates It is characterized by the presence of a phosphorodiamidate group, which consists of a phosphorus atom bonded to two nitrogen atoms and two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of propylamine with tetramethylphosphorodiamidic chloride. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Propylamine+Tetramethylphosphorodiamidic chloride→Propyl N,N,N’,N’-tetramethylphosphorodiamidate+HCl
Industrial Production Methods
Industrial production of Propyl N,N,N’,N’-tetramethylphosphorodiamidate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous production techniques and advanced separation methods to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Propyl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: It can be reduced to form phosphorodiamidate hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodiamidate oxides, while reduction may produce phosphorodiamidate hydrides.
Aplicaciones Científicas De Investigación
Propyl N,N,N’,N’-tetramethylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodiamidate linkages.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Propyl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylphosphorodiamidate: Lacks the propyl group but has similar chemical properties.
N,N-Dimethylphosphoramidic dichloride: Used as an intermediate in the synthesis of phosphorodiamidates.
Propylphosphonic anhydride: Another phosphorus-containing compound with different reactivity.
Uniqueness
Propyl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to the presence of both propyl and tetramethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
52604-85-0 |
|---|---|
Fórmula molecular |
C7H19N2O2P |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
N-[dimethylamino(propoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H19N2O2P/c1-6-7-11-12(10,8(2)3)9(4)5/h6-7H2,1-5H3 |
Clave InChI |
ZTSQNEYDQKLJJR-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
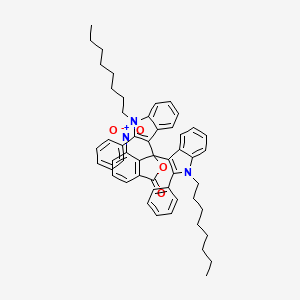
![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)
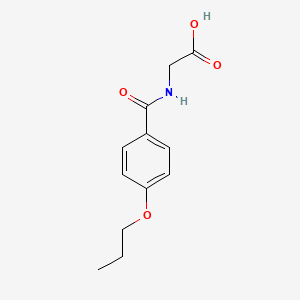

![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)

